Superior Anticancer Potency of the Nitro-Substituted Analog Over a Fluoro-Substituted Analog in Pancreatic Cancer Cells
In a direct head-to-head cytotoxicity assay against the PANC-1 pancreatic adenocarcinoma cell line (MTT assay, 48-hour treatment), the 4-nitrostyryl-substituted benzothiazole derivative (Compound 4a: 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole) exhibited superior antiproliferative activity compared to its 4-fluorostyryl analog (Compound 4b). Both compounds outperformed the standard-of-care agent gemcitabine [1]. This data provides a direct SAR rationale for selecting the nitro-containing scaffold over a halogen-substituted one.
| Evidence Dimension | Cytotoxicity (IC50) against PANC-1 pancreatic cancer cells |
|---|---|
| Target Compound Data | IC50 = 27 ± 0.24 µM (Compound 4a, 4-nitrostyryl derivative) |
| Comparator Or Baseline | Comparator 1: Compound 4b (4-fluorostyryl derivative), IC50 = 35 ± 0.51 µM. Comparator 2: Gemcitabine (positive control), IC50 = 52 ± 0.72 µM |
| Quantified Difference | Compound 4a is 1.30-fold more potent than the 4-fluoro analog 4b, and 1.93-fold more potent than gemcitabine. |
| Conditions | PANC-1 human pancreatic adenocarcinoma cells; 48 h incubation; MTT assay. |
Why This Matters
This demonstrates a clear, measurable advantage of the 4-nitrostyryl pharmacophore over the 4-fluorostyryl analogue in a chemotherapy-resistant cancer model, guiding medicinal chemists in lead optimization and library design.
- [1] NURAY UREMIS, MUHAMMED MEHDI UREMIS, FATMA INANC TOLUN, MUSTAFA CEYLAN, ADEM DOGANER, and AKIF HAKAN KURT. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 2017, 37(11), 6381-6389. View Source
